Cas no 92-61-5 (Scopoletin)

Scopoletin is an acetylcholinesterase (AChE) inhibitor
Scopoletin structure
Scopoletin structure
Scopoletin
92-61-5
C10H8O4
192.168123245239
MFCD00006872
34653
24899524

Scopoletin Properties

Names and Identifiers

    • 7-Hydroxy-6-methoxy-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
    • 6-Methoxy-7-hydroxycoumarin
    • 6-Methylesculetin
    • 6-O-Methylesculetin
    • 7-hydroxy-6-methoxy-2h-1-benzopyran-2-on
    • 7-hydroxy-6-methoxy-coumari
    • beta-Methylesculetin
    • Buxuletin
    • Scopoletine
    • 7-hydroxy-6-methoxychromen-2-one
    • Scopoletin
    • SCOPOLETIN(AS)
    • SCOPOLETIN(AS) PrintBack
    • SCOPOLETIN(P) (AHP Verified)
    • 6-methoxy-7-hydroxy-coumarin
    • 6-MethoxyuMbelliferone
    • 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
    • 7-hydroxy-6-methoxy-2H-benzopyran-2-one
    • 7-Hydroxy-6-methoxycoumarin
    • Chrysatropic acid
    • Esculetin-6-Methyl ester
    • Gelseminic acid
    • Murrayetin
    • Scopoletol
    • β-Methylesculetin
    • Escopoletin
    • Esculetin-6-methyl Ether
    • [ "7-Hydroxy-6-methoxycoumarin" ]
    • Esculetin 6-methyl ether
    • .beta.-Methylesculetin
    • COUMARIN
    • 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy-6-methoxy- (8CI)
    • MeSH ID: D012603
    • NSC 405647
    • SR-01000841273
    • SPBio_000994
    • SCOPOLETIN [MI]
    • 6-methoxy-7-oxidanyl-chromen-2-one
    • NCGC00016349-01
    • Prestwick2_000962
    • CS-5791
    • s3881
    • Acid, Gelseminic
    • Prestwick0_000962
    • Spectrum2_001207
    • 92-61-5
    • BRD-K96163925-001-09-9
    • SMR000112541
    • DTXCID5048766
    • 7-hydroxy 6-methoxy coumarine
    • NCGC00016349-02
    • MEGxp0_001192
    • BPBio1_001061
    • NCGC00094973-01
    • Spectrum4_001054
    • SCOPOLETIN [USP-RS]
    • 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- (9CI)
    • BDBM50156693
    • Prestwick1_000962
    • FT-0631451
    • 5-18-03-00203 (Beilstein Handbook Reference)
    • BCP13342
    • AC-34125
    • A-Methylaesculetin
    • 7-Hydroxy-5-methoxycoumarin
    • NCGC00094973-03
    • Prestwick3_000962
    • 7-hydroxy-6-methoxy-chromen-2-one
    • HMS1921N16
    • CHEMBL71851
    • NCGC00016349-06
    • Aesculetin 6-methyl ether
    • C01752
    • MLS002472878
    • S-2000
    • 7-Hydroxy-6-methoxy-2H-chromen-2-one #
    • UNII-KLF1HS0SXJ
    • COPOLETIN
    • DTXSID0075368
    • NCGC00016349-07
    • BSPBio_002944
    • Spectrum3_001532
    • AS-65759
    • EINECS 202-171-9
    • 1ST40126
    • NCGC00016349-05
    • Acid, Chrysotropic
    • HY-N0342
    • S0367
    • Q2472366
    • Scopoletin, United States Pharmacopeia (USP) Reference Standard
    • HMS502D22
    • NCGC00016349-04
    • T83
    • SPBio_002884
    • KBioGR_001348
    • 7-hydroxy-6-methoxy-1-benzopyran-2-one
    • KLF1HS0SXJ
    • NCGC00016349-03
    • 7-hydroxy-6-methoxy-coumarin
    • IDI1_000720
    • SCHEMBL147702
    • HMS1571A05
    • b-Methylaesculetin
    • NINDS_000720
    • SCOPOLETIN (USP-RS)
    • COUMARIN, 7-HYDROXY-6-METHOXY-
    • HMS2268G04
    • Chrysotropic Acid
    • SPECTRUM1502242
    • AB00443525
    • SR-01000841273-4
    • 0B4B9FAA-686D-4977-AA08-65F8E4F1977C
    • CCRIS 3592
    • MLS002154074
    • NSC405647
    • TD8126
    • Gelseminic acid;Chrysatropic acid
    • DivK1c_000720
    • BIDD:PXR0125
    • SCOPOLETIN (CONSTITUENT OF STINGING NETTLE) [DSC]
    • CHEBI:17488
    • NCGC00094973-02
    • NS00007731
    • MFCD00006872
    • SR-01000841273-3
    • KBio1_000720
    • HMS3885K10
    • AKOS000277133
    • BRD-K96163925-001-06-5
    • beta -methylesculetin
    • NSC-405647
    • NCI60_003834
    • HMS2098A05
    • CCG-39140
    • KBio3_002444
    • SCOPOLETIN (CONSTITUENT OF STINGING NETTLE)
    • BRN 0156296
    • Spectrum5_000654
    • Scopoletin, analytical standard
    • Scopoletin, >=99%
    • TNP00096
    • NCGC00016349-08
    • Baogongteng B
    • BSPBio_000963
    • CAS-92-61-5
    • ACon1_000143
    • A844290
    • Dataset-S1.1
    • 7-Hydroxy 6-methoxycoumarin
    • Dataset-S1.68
    • MLSMR
    • Scopoletin?
    • Scopoletin7-Hydroxy-6-methoxy-2H-chromen-2-one; 6-Methylesculetin; Chrysatropic acid
    • ALBB-023369
    • DB-050232
    • Scopoletin;6-Methoxyumbelliferone; 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one
    • STL570289
    • +Expand
    • MFCD00006872
    • RODXRVNMMDRFIK-UHFFFAOYSA-N
    • 1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
    • O=C1C=CC2C(=CC(=C(C=2)OC)O)O1

Computed Properties

  • 192.04200
  • 1
  • 4
  • 1
  • 192.04225873 g/mol
  • 14
  • 261
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 5
  • 0
  • 55.8
  • 192.17

Experimental Properties

  • 1.50720
  • 59.67000
  • 8408
  • 1.5430 (estimate)
  • Slightly soluble
  • 288.14°C (rough estimate)
  • 203-205 °C (lit.)
  • 172.4ºC
  • 2699
  • 1e+006 mg/L @ 25 °C (est)
  • Powder
  • It is slightly soluble in water or cold ethanol, soluble in hot ethanol or hot glacial acetic acid, easily soluble in chloroform, and almost insoluble in benzene.
  • 1.2932 (rough estimate)

Scopoletin Security Information

  • GHS07 GHS07
  • GN6930000
  • 2
  • S26-S36-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 36/37/38
  • Warning

Scopoletin Customs Data

  • 2932209090
  • China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Scopoletin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHG0-1mg
2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
92-61-5 97%
1mg
$6.00 2024-04-20
A2B Chem LLC
AI61616-1mg
Scopoletin
92-61-5 97%
1mg
$6.00 2024-07-18
Aaron
AR00IHOC-100mg
2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
92-61-5 97%
100mg
$41.00 2024-07-18
abcr
AB141575-500 mg
Scopoletin; 95%
92-61-5
500mg
€211.70 2023-06-24
Ambeed
A867040-1mg
7-Hydroxy-6-methoxy-2H-chromen-2-one
92-61-5 97%
1mg
$7.0 2024-07-18
Apollo Scientific
BIS1402-100mg
Scopoletin
92-61-5
100mg
£35.00 2024-07-20
ChemScence
CS-5791-50mg
Scopoletin
92-61-5 99.70%
50mg
$70.0 2021-09-02
Chengdu Biopurify Phytochemicals Ltd
BP1275-20mg
Scopoletin
92-61-5 98%
20mg
$30 2023-09-20
DC Chemicals
DC23060-100 mg
Scopoletin
92-61-5 >98%, Standard References Grade
100mg
$400.0 2022-02-28
eNovation Chemicals LLC
D511171-20mg
Scopoletin
92-61-5 97%
20mg
$200 2022-09-04

Scopoletin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 8, rt
Reference
Scopoletin manufacturing method
, Korea, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: N,N-Dimethylaniline ;  rt → reflux; 4 h, reflux
Reference
Method for preparing scopoletin from 2,4-dihydroxy-5-methoxy benzaldehyde
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Sodium bisulfate (silica-supported) ;  48 h, 120 °C
1.2 Solvents: Dichloromethane ;  1.5 h, rt
Reference
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst
Ramesh, C.; Ravindranath, N.; Das, Biswanath, Journal of Organic Chemistry, 2003, 68(18), 7101-7103

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
Reference
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment
Xia, Yang-Liu; Wang, Jing-Jing; Li, Shi-Yang; Liu, Yong; Gonzalez, Frank J.; et al, Bioorganic & Medicinal Chemistry, 2021, 29,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Gastroprotective activity of synthetic coumarins: Role of endogenous prostaglandins, nitric oxide, non-protein sulfhydryls and vanilloid receptors
Sepulveda, Beatriz; Quispe, Cristina; Simirgiotis, Mario; Torres-Benitez, Alfredo; Reyes-Ortiz, Johanna; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5732-5735

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 0.3 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
An expedient method for regioselective methylation of catechol coumarins
Lu, Junxia; Wang, Ping; Hou, Jie; Zou, Liwei; Cui, Pan; et al, Chemical Research in Chinese Universities, 2016, 32(5), 786-791

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis and biological evaluation of scopoletin derivatives
Cai, Xueting; Yang, Jie; Zhou, Jinpei; Lu, Wuguang; Hu, Chunping; et al, Bioorganic & Medicinal Chemistry, 2013, 21(1), 84-92

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux
Reference
Preparation of scopoletin derivatives as antitumor agents
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Synthesis and in vitro antitumor activity of novel scopoletin derivatives
Liu, Wukun; Hua, Jie; Zhou, Jinpei; Zhang, Huibin; Zhu, Haiyang; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5008-5012

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis and antitumor activity of scopoletin derivatives
Zhou, Jinpei; Wang, Lei; Wei, Lijuan; Zheng, Yu; Zhang, Huibin; et al, Letters in Drug Design & Discovery, 2012, 9(4), 397-401

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: N,N-Diethylaniline ;  15 min, reflux
Reference
Total synthesis of six 3,4-unsubstituted coumarins
Gao, Wenqing; Li, Qingyong; Chen, Jian; Wang, Zhichao; Hua, Changlong, Molecules, 2013, 18(12), 15613-15623

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids
Shi, Wei; Hu, Jinglin; Bao, Na; Li, Dongang; Chen, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 147-151

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ;  30 min
Reference
Synthesis of scopoletin with assisted microwave irradiation
Fang, Zhuan; He, Guang-li; He, Ling, Huaxi Yaoxue Zazhi, 2007, 22(3), 302-303

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ;  28 min, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation
Fang, Zhuan; Zhou, Guo-Chuan; Zheng, Shi-Long; He, Guang-Li; Li, Ju-Lian; et al, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
New syntheses in the coumarin series
Crosby, Donald G.; Berthold, Robert V., Journal of Organic Chemistry, 1962, 27, 3083-5

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: 1,4-Dioxane ;  8 d, 100 °C
Reference
New Approach for the Construction of the Coumarin Frame and Application in the Total Synthesis of Natural Products
Jerezano, Alberto; Jimenez, Fabiola; Cruz, Maria del Carmen; Montiel, Luisa E.; Delgado, Francisco; et al, Helvetica Chimica Acta, 2011, 94(2), 185-198

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: N,N-Diethylaniline ;  12 h, rt → reflux
Reference
First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin D
Talakokkula, Anil; Baikadi, Karunakar; Narsaiah, A. Venkat, SynOpen, 2019, 3(2), 49-54

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  50 min, > 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Synthesis and acaricidal activities of scopoletin phenolic ether derivatives: QSAR, molecular docking study and in silico ADME predictions
Luo, Jinxiang; Lai, Ting; Guo, Tao; Chen, Fei; Zhang, Linli; et al, Molecules, 2018, 23(5),

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Ethyl acetate
Reference
An improved and large scale synthesis of the natural coumarin scopoletin
Hauer, Hermann; Ritter, Thomas; Grotemeier, Gregor, Archiv der Pharmazie (Weinheim, 1995, 328(10), 737-8

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; 23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
1.3 Solvents: N,N-Diethylaniline ;  5 h, 180 °C; 180 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Scopoletin derivative, its application in preparation of anticoagulant drug for treatment of venous thrombosis disease, and its preparation
, China, , ,

Scopoletin Raw materials

Scopoletin Preparation Products

Scopoletin Suppliers

SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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Scopoletin Related Literature

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
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Amadis Chemical Company Limited
(CAS:92-61-5)Scopoletin
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308.0/1077.0